N-(3-Cyano-5-formylphenyl)acetamide
Description
N-(3-Cyano-5-formylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 3-position and a formyl (-CHO) group at the 5-position, linked to an acetamide moiety. This structure confers unique electronic and steric properties:
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
N-(3-cyano-5-formylphenyl)acetamide |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,1H3,(H,12,14) |
InChI Key |
XSEUZCLSDJBUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-5-formylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature . Additionally, the fusion of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) is also a widely used method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent-free methods and the use of catalysts may also be employed to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-5-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The active hydrogen atoms on the acetamide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Cyano-5-formylphenyl)acetamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-5-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter solubility, stability, and reactivity. Below is a comparative analysis:
Key Observations:
- Electron-withdrawing vs. donating groups: Compounds with EWGs (e.g., NO₂ in B1, CN in the target compound) exhibit higher reactivity but reduced solubility compared to those with electron-donating groups (e.g., OCH₃ in compounds) .
- Solubility: The hydroxymethyl group in N-(3-decylamino-5-hydroxymethylphenyl)acetamide enhances aqueous solubility, a critical factor in drug development, whereas the cyano group in the target compound may reduce it .
Reactivity Trends:
- The cyano group in the target compound may participate in cycloaddition or reduction reactions, unlike nitro groups (e.g., in B1), which are typically reduced to amines .
- The formyl group offers a site for condensation reactions, similar to the hydroxymethyl group in ’s compound, which can undergo esterification or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
